molecular formula C8H12N2O2 B12167543 N-(5-Methylisoxazol-3-yl)butyramide

N-(5-Methylisoxazol-3-yl)butyramide

Cat. No.: B12167543
M. Wt: 168.19 g/mol
InChI Key: LDGOGFXHKZUPIA-UHFFFAOYSA-N
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Description

Butanamide, N-(5-methyl-3-isoxazolyl)- (9CI) is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol This compound is characterized by the presence of a butanamide group attached to a 5-methyl-3-isoxazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(5-methyl-3-isoxazolyl)- (9CI) typically involves the reaction of 5-methyl-3-isoxazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of Butanamide, N-(5-methyl-3-isoxazolyl)- (9CI) may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(5-methyl-3-isoxazolyl)- (9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Butanamide, N-(5-methyl-3-isoxazolyl)- (9CI) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Butanamide, N-(5-methyl-3-isoxazolyl)- (9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Butanamide, N-(3-isoxazolyl)-: Lacks the methyl group at the 5-position of the isoxazole ring.

    Butanamide, N-(5-methyl-4-isoxazolyl)-: Has the methyl group at the 4-position instead of the 5-position.

    Butanamide, N-(5-methyl-3-thiazolyl)-: Contains a thiazole ring instead of an isoxazole ring.

Uniqueness

Butanamide, N-(5-methyl-3-isoxazolyl)- (9CI) is unique due to the presence of the 5-methyl-3-isoxazolyl moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)butanamide

InChI

InChI=1S/C8H12N2O2/c1-3-4-8(11)9-7-5-6(2)12-10-7/h5H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

LDGOGFXHKZUPIA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NOC(=C1)C

Origin of Product

United States

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